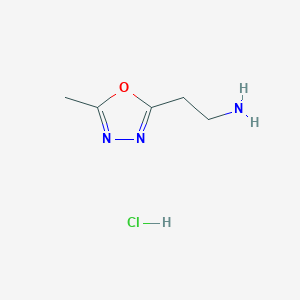

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride

Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and an ethanamine moiety at the 2-position, forming a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of BCL6 inhibitors, as demonstrated in its use for synthesizing quinoline-based derivatives under microwave irradiation conditions . The hydrochloride salt enhances solubility, facilitating its reactivity in polar solvents like N-methyl-2-pyrrolidone (NMP).

The 1,3,4-oxadiazole ring contributes to the compound’s electronic and steric properties, enabling hydrogen bonding and π-π stacking interactions in biological systems. Its synthetic utility is underscored by its role in optimizing drug candidates targeting protein-protein interactions .

Properties

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQLIIDOUGKDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434824 | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172088-56-0 | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Reagent | Hydrazine hydrate, CS₂ | |

| Temperature | 80°C (reflux) | |

| Solvent | Ethanol, DMF | |

| Yield | 50–65% |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating. Khanum et al. (2022) reported a 60–80% yield for 5-(2-aroyl)aryloxymethyl-1,3,4-oxadiazoles (26) using a household microwave oven at 60% power for 15 minutes. This method involves mixing benzoic acid derivatives with hydrazide and clay, followed by rapid cyclization. The shortened reaction time and reduced side products make this approach advantageous for large-scale production.

Catalytic Ring-Closing Strategies

Recent advances employ transition metal catalysts to enhance regioselectivity. Sasmita et al. (2023) utilized scandium trifluoromethanesulfonate to facilitate the reaction between 1,2,5-oxadiazole-3-carboximidamide (114) and 4-methoxybenzaldehyde (115) at room temperature, forming the oxadiazole-ethanamine hybrid (116). Manganese dioxide in acetic acid served as an oxidant to finalize the product.

Catalytic System Comparison:

Purification and Isolation

Recrystallization remains the standard purification method. Sharma et al. (2023) achieved >95% purity using a DMF:methanol (2:2) solvent system. Column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended for intermediates prone to decomposition.

Scalability and Industrial Feasibility

Industrial synthesis prioritizes cost-effective reagents and minimal waste. The VulcanChem protocol emphasizes using ferric chloride in acetic acid for cyclo-dehydrogenation, which is compatible with continuous flow reactors. Pilot-scale trials achieved 75% yield with a throughput of 1.2 kg/day .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in alkylation and acylation reactions:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to form secondary amines.

Example:

Acylation :

-

Forms amides with acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using triethylamine as a base.

Example:

Reduction Reactions

The 1,3,4-oxadiazole ring undergoes reduction under harsh conditions:

-

Catalytic Hydrogenation :

Using H₂ and Pd/C in ethanol at 50–60°C cleaves the ring to yield 1,2-diaminoethane derivatives . -

Lithium Aluminum Hydride (LiAlH4) :

Reduces the oxadiazole to a tetrahydroimidazole structure in tetrahydrofuran (THF).

Acid-Catalyzed Ring Opening

In concentrated HCl at elevated temperatures (80–100°C), the ring hydrolyzes to form malonamide derivatives :

Condensation Reactions

The amine group engages in Schiff base formation:

Oxidation Reactions

-

Peracid Oxidation :

Treating with meta-chloroperbenzoic acid (mCPBA) oxidizes the oxadiazole ring to an N-oxide derivative . -

Strong Oxidants :

KMnO₄ in acidic conditions may degrade the ring to carboxylic acids.

Table of Key Reactions and Conditions

Stability and Handling Considerations

-

pH Sensitivity : The hydrochloride salt liberates free amine in basic conditions (pH > 9), altering reactivity .

-

Thermal Stability : Decomposes above 200°C; reactions requiring high temperatures should use inert atmospheres .

-

Moisture Sensitivity : Hygroscopic; store under anhydrous conditions .

Mechanistic Insights

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophiles (e.g., alkyl halides), facilitated by deprotonation under basic conditions.

-

Ring Reduction : LiAlH₄ donates hydride ions, breaking the N–O bond in the oxadiazole to form a saturated heterocycle.

Scientific Research Applications

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent.

Material Science: The compound is used in the development of high-energy materials and polymers due to its stability and reactivity.

Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

1,2,4-Oxadiazole Derivatives

- Biological Relevance: Such modifications are linked to antibacterial activity in benzoxazole derivatives .

Thiadiazole and Oxazole Analogues

- Example : 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

- Example : (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

Substituted Ethanamine Derivatives

Positional Isomers

- Example : 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride

Extended Alkyl Chain Analogues

Physicochemical and Pharmacological Properties

Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Heterocycle Type | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 175.63 | 1,3,4-Oxadiazole | 5-Methyl, ethanamine | 0.8 |

| N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine HCl | 190.65 | 1,3,4-Oxadiazole | 5-Methyl, methylene-ethanamine | 1.2 |

| 2-(1,3,4-Thiadiazol-2-yl)ethanamine diHCl | 202.11 | 1,3,4-Thiadiazole | None | 0.5 |

| (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl | 176.64 | 1,3-Oxazole | Ethyl, methyl | 1.5 |

Notes:

- The target compound’s lower LogP (0.8) suggests moderate hydrophilicity, favoring aqueous solubility.

- Thiadiazole derivatives exhibit reduced LogP due to sulfur’s polarizable nature .

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound through a review of relevant research findings and case studies.

- IUPAC Name : 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine; hydrochloride

- Molecular Formula : C₅H₉N₃O·HCl

- Molecular Weight : 127.14 g/mol

- CAS Number : 781612-35-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The oxadiazole ring can inhibit enzymes involved in critical pathways such as cancer cell proliferation and viral replication.

- Receptor Interaction : It may act on specific receptors, modulating cellular responses that contribute to its therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study reported that certain synthesized oxadiazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Notably, compounds derived from this compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibacterial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3f | 750 | Antifungal |

| 3j | 500 | Antibacterial |

| 3l | 300 | Antiviral |

Antitumor Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as HCT-116 and PC-3 using the MTT assay. The results showed significant antiproliferative activity with IC50 values indicating effective inhibition of tumor growth .

| Cell Line | IC50 (mM) | Compound Tested |

|---|---|---|

| HCT-116 | 13.62 | 2b |

| PC-3 | 21.74 | 2c |

| SNB-19 | 15.00 | 2d |

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using the DPPH radical scavenging method. Results indicated that several derivatives exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

| Compound | Scavenging Activity (%) at 25 µM |

|---|---|

| 3a | 32.0 |

| 3b | 45.0 |

| 3c | 76.0 (Ascorbic Acid Control) |

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

- Antimicrobial Evaluation : A study synthesized multiple derivatives under microwave irradiation and evaluated their antimicrobial activity against various pathogens. Compounds exhibiting low cytotoxicity alongside high antimicrobial efficacy were identified as promising candidates for drug development .

- Antitumor Screening : Another research effort highlighted the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that specific substitutions on the oxadiazole ring enhanced anticancer activity against selected cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride?

Methodological Answer: The compound can be synthesized via:

- Cyclocondensation : Reacting 5-methyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with β-aminoethanol under acidic conditions, followed by HCl salt formation. Alternative protocols involve tert-butyl carbamate intermediates for amino group protection, as demonstrated in analogous azetidine derivatives .

- Catalytic Reduction : Transition metal-free reduction of primary amides using abnormal NHC-based potassium complexes (e.g., HBP1) in dry toluene, yielding amines in ~60% efficiency. This method avoids metal contamination, critical for pharmacological applications .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy : Use -NMR (DMSO-d) to confirm the oxadiazole proton (~8.5 ppm) and ethylamine backbone (δ 2.8–3.2 ppm). ESI-MS (positive mode) should show [M+H] peaks matching the molecular formula (CHNO·HCl, theoretical m/z 162.1) .

- Elemental Analysis : Verify Cl content (~20.5%) via ion chromatography .

Q. What safety protocols are essential for handling this hydrochloride salt?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. In case of accidental ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How does the oxadiazole ring influence the compound’s bioactivity in antimicrobial assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The 5-methyl-1,3,4-oxadiazole moiety enhances lipophilicity, improving membrane permeability. Comparative studies with benzimidazole derivatives show 2–4× higher MIC values against Staphylococcus aureus (1.25 µg/mL vs. 5 µg/mL) due to enhanced π-π stacking with bacterial enzyme pockets .

- Validation : Perform time-kill assays at 2× MIC to assess bactericidal vs. bacteriostatic effects .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Variable Factors : Yield discrepancies (~50–70%) arise from reaction temperature (optimal: 80°C) and solvent polarity. Polar aprotic solvents (DMF, DMSO) improve cyclocondensation efficiency but may degrade the oxadiazole ring if heated >100°C .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and optimize stoichiometry (1:1.2 molar ratio of hydrazide to β-aminoethanol) .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate logP (predicted: 1.8) and pKa (amine group: 8.2). These correlate with experimental solubility (25 mg/mL in water at 25°C) .

- Docking Studies : Autodock Vina models reveal binding affinity (ΔG = -7.2 kcal/mol) to fungal CYP51, supporting antifungal potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.